molecular formula C10H13NO3S B13218543 2-{4-[Ethyl(imino)oxo-lambda6-sulfanyl]phenyl}acetic acid

2-{4-[Ethyl(imino)oxo-lambda6-sulfanyl]phenyl}acetic acid

Katalognummer: B13218543
Molekulargewicht: 227.28 g/mol
InChI-Schlüssel: QZFLFWQIAVSSBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{4-[Ethyl(imino)oxo-lambda6-sulfanyl]phenyl}acetic acid is an organic compound that belongs to the class of acetic acids. This compound is characterized by the presence of an ethyl(imino)oxo-lambda6-sulfanyl group attached to a phenyl ring, which is further connected to an acetic acid moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[Ethyl(imino)oxo-lambda6-sulfanyl]phenyl}acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-bromoacetophenone with ethylamine to form 4-ethylaminophenylacetone. This intermediate is then subjected to oxidation using hydrogen peroxide in the presence of a catalyst to yield this compound. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 4-6 hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same synthetic route as described above but is optimized for large-scale production with enhanced safety and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-{4-[Ethyl(imino)oxo-lambda6-sulfanyl]phenyl}acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide are commonly used oxidizing agents.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

2-{4-[Ethyl(imino)oxo-lambda6-sulfanyl]phenyl}acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-{4-[Ethyl(imino)oxo-lambda6-sulfanyl]phenyl}acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the modulation of biochemical pathways involved in inflammation and pain. The ethyl(imino)oxo-lambda6-sulfanyl group plays a crucial role in binding to the active sites of these enzymes, thereby exerting its effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-{4-[Methyl(imino)oxo-lambda6-sulfanyl]phenyl}acetic acid
  • 2-{4-[Propyl(imino)oxo-lambda6-sulfanyl]phenyl}acetic acid
  • 2-{4-[Butyl(imino)oxo-lambda6-sulfanyl]phenyl}acetic acid

Uniqueness

2-{4-[Ethyl(imino)oxo-lambda6-sulfanyl]phenyl}acetic acid is unique due to its specific ethyl(imino)oxo-lambda6-sulfanyl group, which imparts distinct chemical and biological properties. Compared to its methyl, propyl, and butyl analogs, the ethyl derivative exhibits a balanced combination of hydrophobicity and steric effects, making it more effective in certain applications.

Eigenschaften

Molekularformel

C10H13NO3S

Molekulargewicht

227.28 g/mol

IUPAC-Name

2-[4-(ethylsulfonimidoyl)phenyl]acetic acid

InChI

InChI=1S/C10H13NO3S/c1-2-15(11,14)9-5-3-8(4-6-9)7-10(12)13/h3-6,11H,2,7H2,1H3,(H,12,13)

InChI-Schlüssel

QZFLFWQIAVSSBB-UHFFFAOYSA-N

Kanonische SMILES

CCS(=N)(=O)C1=CC=C(C=C1)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.